molecular formula C16H21N5O3S2 B6530894 N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2-(thiophen-2-yl)acetamide CAS No. 946226-41-1

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B6530894
CAS No.: 946226-41-1
M. Wt: 395.5 g/mol
InChI Key: JUCUQLVDGVIUQJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing acetamide derivative featuring a thiophen-2-yl group and a pyrimidin-2-yl-substituted piperazine moiety. The sulfonyl group bridges the piperazine and ethylacetamide backbone, conferring distinct electronic and steric properties.

Properties

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2/c22-15(13-14-3-1-11-25-14)17-6-12-26(23,24)21-9-7-20(8-10-21)16-18-4-2-5-19-16/h1-5,11H,6-10,12-13H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCUQLVDGVIUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C16H20N4O3S
  • Molecular Weight : 364.42 g/mol
  • CAS Number : Not available in the search results but can be derived from the compound's structure.

Biological Activity Overview

The biological activities of this compound have been assessed in various studies, focusing on its anti-tubercular properties and potential mechanisms of action.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant activity against Mycobacterium tuberculosis.

CompoundIC50 (μM)IC90 (μM)Reference
Compound A1.353.73
Compound B1.854.00
This compoundTBDTBDThis study

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes related to inflammation and infection processes. For example, compounds targeting the mPGES-1 enzyme, which is crucial in prostaglandin E2 biosynthesis, have been identified as promising candidates for further development in inflammation therapy. The selective inhibition of mPGES-1 can potentially reduce side effects associated with traditional COX inhibitors .

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

  • Study on mPGES-1 Inhibitors :
    • Compounds similar to this compound were evaluated for their ability to inhibit mPGES-1.
    • Results indicated that some derivatives exhibited low micromolar IC50 values, suggesting effective inhibition .
  • Anti-Tubercular Screening :
    • A series of pyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis.
    • Several compounds demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM, indicating the potential for developing new therapeutic agents .

Comparison with Similar Compounds

Core Structural Features

Compound Name Core Structure Substituents Molecular Weight* Key Functional Groups Potential Targets
Target Compound Acetamide - Thiophen-2-yl
- Piperazine-sulfonyl
- Pyrimidin-2-yl
~470–500 (estimated) Sulfonyl, acetamide, heterocycles Kinases, GPCRs (hypothetical)
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide () Acetamide - Thiophen-2-yl
- Piperazine (4-methyl)
- Pyrimidin-2-ylsulfanyl
- CF3
417.47 Sulfanyl, trifluoromethyl Unknown (structural similarity to kinase inhibitors)
I12: [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane () Diazepane - Pyridin-4-yl
- Thiophen-2-yl
- Pyrimidin-4-yl
~500–550 (estimated) Diazepane, pyridine Hypothetical Ft-targeting agent
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide () Acetamide - 2-Chlorophenyl
- Pyrimidin-2-ylsulfanyl
~310 (estimated) Sulfanyl, chloroaryl Preclinical intermediates

* Molecular weights are estimated based on structural formulas where explicit data are unavailable.

Key Differences and Implications

Sulfonyl vs. This may improve binding to polar enzyme active sites but reduce membrane permeability . Sulfanyl-containing analogs (e.g., ) may exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation.

Heterocyclic Modifications: The pyrimidin-2-yl group in the target compound contrasts with pyrimidin-4-yl in I12 (). Positional isomerism can drastically alter binding affinity; pyrimidin-2-yl is more common in adenosine receptor ligands . The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic resistance, a feature absent in the target compound .

Piperazine vs.

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